

Lipoamide-PEG11-Mal molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lipoamide-PEG11-Mal

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In-Depth Technical Guide to Lipoamide-PEG11-Mal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide-PEG11-Mal is a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and nanotechnology. This molecule incorporates three key components: a lipoamide group for robust anchoring to surfaces like gold or nanoparticles, a hydrophilic 11-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a maleimide group for covalent conjugation to thiol-containing molecules.[1] The unique combination of these functionalities allows for the precise and stable linkage of biomolecules to various substrates, facilitating the development of sophisticated diagnostic and therapeutic agents.

This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and underlying workflows for utilizing **Lipoamide-PEG11-Mal** in research and development.

Core Properties and Specifications

A thorough understanding of the molecular characteristics of **Lipoamide-PEG11-Mal** is essential for its effective application. The key quantitative data are summarized below.



Property	Value	Reference(s)
Molecular Formula	C39H69N3O15S2	[1]
Molecular Weight	884.1 g/mol	[1]
Purity	≥95%	[1]
Storage	-20°C	[1]

Experimental Protocols

The versatility of **Lipoamide-PEG11-Mal** is demonstrated in its wide range of applications. Below are detailed protocols for its use in key experimental procedures.

Protocol 1: Conjugation of a Thiol-Containing Peptide to Lipoamide-PEG11-Mal

This protocol details the reaction between the maleimide group of **Lipoamide-PEG11-Mal** and a cysteine residue on a peptide.

Materials:

- Lipoamide-PEG11-Mal
- Thiol-containing peptide (e.g., with a terminal cysteine)
- Conjugation Buffer: 0.4 M Sodium Phosphate, pH 7.8
- Acetonitrile
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for monitoring and purification

Procedure:

- Peptide Preparation: Dissolve the thiol-containing peptide in the conjugation buffer.
- Lipoamide-PEG11-Mal Preparation: Dissolve Lipoamide-PEG11-Mal in 50% acetonitrile.



- Reaction: Mix the peptide solution with the Lipoamide-PEG11-Mal solution. A typical molar ratio is 1:1.2 (peptide:Lipoamide-PEG11-Mal).
- Incubation: Allow the reaction to proceed at room temperature with gentle shaking.
- Monitoring: Monitor the progress of the conjugation reaction using RP-HPLC until the peptide is fully converted.
- Purification: Purify the resulting Lipoamide-PEG11-Peptide conjugate using preparative RP-HPLC.

Protocol 2: Functionalization of Gold Nanoparticles

This protocol describes the anchoring of the Lipoamide-PEG11-Peptide conjugate to gold nanoparticles via the lipoamide group.

Materials:

- Lipoamide-PEG11-Peptide conjugate (from Protocol 1)
- Colloidal gold nanoparticles (e.g., 25 nm)
- Phosphate Buffer: 5 mM Sodium Phosphate, pH 7.4
- Human Serum Albumin (HSA), 0.5% solution
- Centrifuge

Procedure:

- pH Adjustment: Adjust the pH of the colloidal gold nanoparticle solution to approximately 7.5 with sodium hydroxide.
- Functionalization: Slowly add the Lipoamide-PEG11-Peptide conjugate solution to the pHadjusted gold nanoparticles while stirring.
- Incubation: Incubate the mixture at room temperature for 2 hours with gentle shaking.



- Blocking: To saturate the gold nanoparticle surface and prevent aggregation, add 0.5% HSA solution in aliquots and incubate for an additional 10 minutes.
- Purification: Centrifuge the solution to pellet the functionalized gold nanoparticles.
- Resuspension: Resuspend the pellet in a suitable buffer containing a low concentration of HSA (e.g., 0.05%) for stability.

Protocol 3: General Procedure for Antibody-Drug Conjugate (ADC) Formation

This protocol outlines the steps for creating an ADC by first reducing the antibody's disulfide bonds to generate free thiols, followed by conjugation with a maleimide-containing molecule, which can be adapted for a drug linked to **Lipoamide-PEG11-Mal**.

Materials:

- Antibody (e.g., IgG1)
- Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- Lipoamide-PEG11-Mal conjugated to a cytotoxic drug
- Conjugation Buffer: PBS, pH 7.4, with EDTA
- Quenching Reagent: N-acetylcysteine
- Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

Procedure:

- Antibody Reduction:
 - Dissolve the antibody in the conjugation buffer.
 - Add the reducing agent (e.g., DTT) to the antibody solution. The molar excess of the reducing agent will determine the number of reduced disulfide bonds and, consequently,



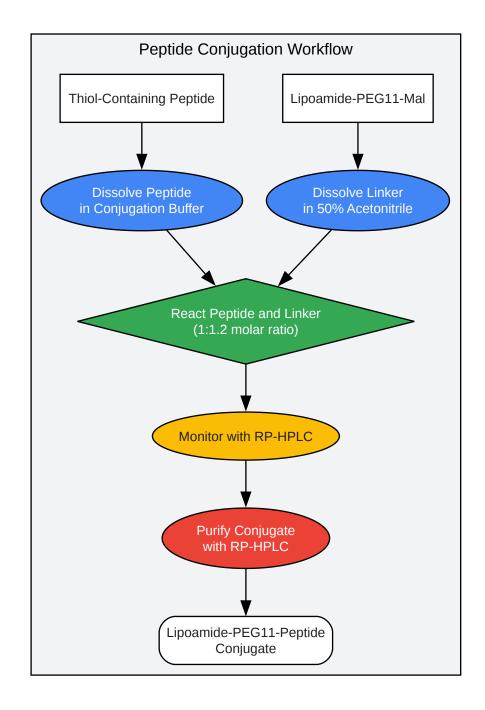
the drug-to-antibody ratio (DAR).

- Incubate at 37°C for 30 minutes.
- Remove the excess reducing agent using a desalting column or dialysis.
- Conjugation:
 - Dissolve the Lipoamide-PEG11-Mal-drug conjugate in a suitable solvent (e.g., DMSO).
 - Add the dissolved Lipoamide-PEG11-Mal-drug conjugate to the reduced antibody solution. A typical molar excess is 5-20 fold over the antibody.
 - Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
- · Quenching:
 - Add a quenching reagent like N-acetylcysteine to react with any excess maleimide groups.
- Purification:
 - Purify the resulting ADC from unconjugated drug and other reagents using SEC or TFF.

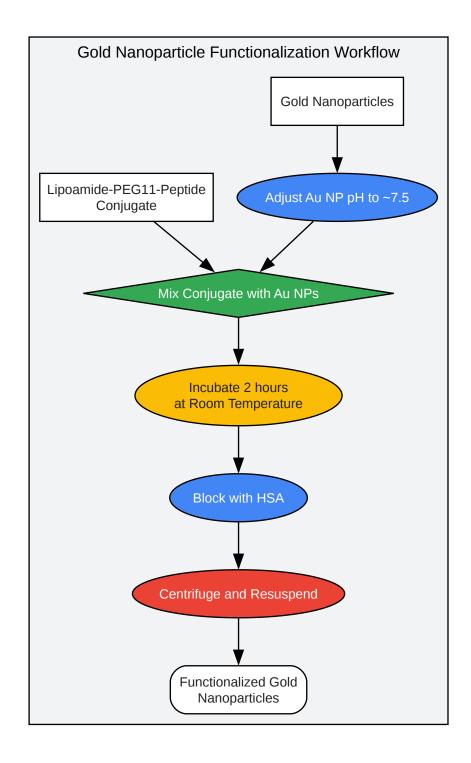
Experimental Workflows and Signaling Pathways

To visualize the logical flow of the experimental processes, the following diagrams are provided in the DOT language. As **Lipoamide-PEG11-Mal** is a synthetic linker, it is not a component of natural signaling pathways. Instead, it is a tool used to create conjugates that can interact with or deliver therapeutics to components of these pathways. The diagrams below illustrate the experimental workflows for creating these conjugates.

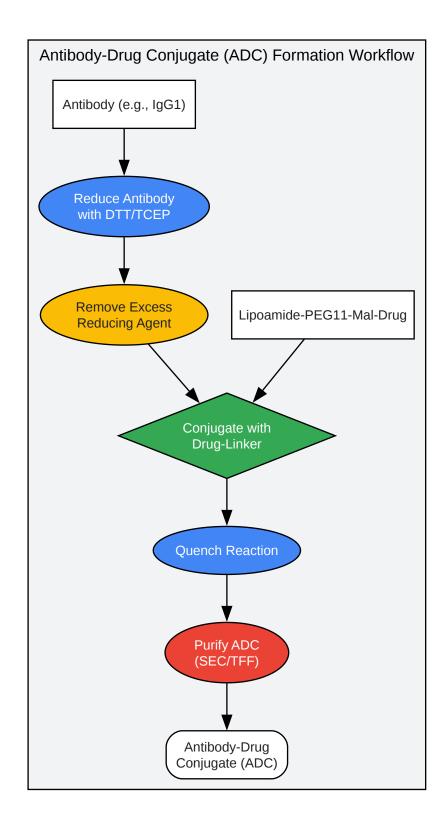












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References

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